molecular formula C7H10N2O B8459908 1-(3-Pyridazinyl)-2-propanol

1-(3-Pyridazinyl)-2-propanol

Cat. No.: B8459908
M. Wt: 138.17 g/mol
InChI Key: JQZDZLBKUBXHKY-UHFFFAOYSA-N
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Description

1-(3-Pyridazinyl)-2-propanol is a propanol derivative featuring a pyridazinyl substituent at the 1-position and a hydroxyl group at the 2-position of the propanol backbone. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, confers distinct electronic and steric properties to the molecule.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-pyridazin-3-ylpropan-2-ol

InChI

InChI=1S/C7H10N2O/c1-6(10)5-7-3-2-4-8-9-7/h2-4,6,10H,5H2,1H3

InChI Key

JQZDZLBKUBXHKY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NN=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomerism in Propanol Derivatives

The position of functional groups significantly impacts molecular behavior. For example:

  • 1-Propanol vs. 2-Propanol: demonstrates that 1-propanol induces reentrant DNA conformational transitions (coil → globule → unfolded), whereas 2-propanol causes persistent DNA compaction due to differences in water cluster formation . This highlights how hydroxyl group placement alters solvent interactions, which may extrapolate to 1-(3-pyridazinyl)-2-propanol’s solvation dynamics.

Propanol Derivatives with Bioactive Substituents

Substituents on the propanol backbone dictate pharmacological activity:

Compound Name Key Substituents Biological Activity Reference
PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol) Decanoylamino, morpholino, phenyl Inhibits glycosphingolipid biosynthesis; chemosensitizes neuroblastoma cells to Taxol/vincristine
Propranolol Hydrochloride Naphthyloxy, isopropylamino Beta-blocker; treats hypertension and arrhythmias
Inosiplex Dimethylamino, acetylamino benzoate Immunostimulant; antiviral agent

This compound’s pyridazinyl group may interact with enzymes or receptors similarly to PDMP’s morpholino or propranolol’s naphthyloxy groups, though its specific activity remains to be explored.

Heterocyclic Substitutions

Heterocycles influence solubility, stability, and target binding:

  • Pyridazine vs. Triazine: describes 1-(4,6-dimethyl-s-triazin-2-yl)-2-propanol, synthesized via formolysis.
  • Pyridazinyl Thiosemicarbazide: and note 1-(3-pyridazinyl)thiosemicarbazide 1-oxide, which shares the pyridazinyl group but includes a thiosemicarbazide moiety, likely altering metal-binding properties .

Ether and Thioether Derivatives

Ether/thioether linkages modify hydrophobicity and metabolic stability:

  • 1-(2-Ethoxyethoxy)-2-propanol (): Ethoxyethoxy groups improve solubility in polar solvents, relevant for formulation .

Key Data Tables

Table 1: Physical Properties of Selected Propanol Derivatives

Compound Boiling Point (°C) Density (g/cm³) Solubility Reference
1-(4-Phenoxyphenoxy)-2-propanol 379.3 (predicted) 1.136 (predicted) Lipophilic
1-(Cyclohexylamino)-2-propanol Not reported 1.680 Moderate polarity
This compound Data unavailable Likely polar

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